1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo-
Description
The compound 1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- is a pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure includes a propanoic acid moiety at the 1-position, two 4-chlorophenyl groups at the 3- and 4-positions, a cyano group at the 5-position, and a ketone at the 6-position.
Properties
CAS No. |
102567-31-7 |
|---|---|
Molecular Formula |
C20H13Cl2N3O3 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
3-[3,4-bis(4-chlorophenyl)-5-cyano-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-14-5-1-12(2-6-14)18-16(11-23)20(28)25(10-9-17(26)27)24-19(18)13-3-7-15(22)8-4-13/h1-8H,9-10H2,(H,26,27) |
InChI Key |
ITBKPLJFKUNKSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N=C2C3=CC=C(C=C3)Cl)CCC(=O)O)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Formation of the Keto Group: The keto group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol or reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules through the combination of two or more smaller molecules with the elimination of a small molecule like water.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like cyanide or amines, and electrophiles like alkyl halides.
Condensation: Acid or base catalysts, heat, and sometimes dehydrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the keto group can form carboxylic acids, while reduction of the cyano group can form primary amines.
Scientific Research Applications
1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acid-Base Properties
The pyrimidoisoindoles studied in exhibit weak basicity, with pKa values ranging from 2.38–3.46 due to their nitrogen-rich heterocyclic cores . In contrast, the 1(6H)-pyridazinepropanoic acid derivative likely displays acidic behavior owing to its carboxylic acid group (propanoic acid moiety). This functional group typically has a pKa of ~4.5–5.0, making it more acidic than the weakly basic pyrimidoisoindoles. The presence of electron-withdrawing substituents (e.g., cyano, chlorophenyl) may further lower the pKa of the carboxylic acid group, enhancing its acidity.
Electrochemical Oxidation Behavior
Pyrimidoisoindoles undergo single-electron oxidation at 1.34–1.62 V (vs. Ag/AgNO3/NaClO4), initiating with N-oxide formation followed by dimerization or pyrimidine ring cleavage . The chlorophenyl substituents could increase lipophilicity, affecting redox behavior in non-polar environments.
Complexation with Cyclodextrins
Pyrimidoisoindoles form 1:1 complexes with γ-cyclodextrin , driven by hydrophobic interactions and hydrogen bonding . The pyridazine derivative’s chlorophenyl groups and carboxylic acid moiety may enhance binding to cyclodextrins, though steric hindrance from the bulky substituents could reduce complexation efficiency compared to simpler analogs.
Data Tables
Table 1: Key Properties of Compared Compounds
Table 2: Substituent Effects on Reactivity
Research Findings and Gaps
- Acid-Base Behavior : The pyridazine derivative’s acidity distinguishes it from weakly basic pyrimidoisoindoles, impacting solubility and bioavailability.
- Electrochemical Pathways : While pyrimidoisoindoles undergo N-oxidation, the pyridazine derivative’s oxidation may favor ring modification or side-chain reactions due to its substituents.
- Synthetic Challenges : Installing multiple bulky groups (e.g., bis(4-chlorophenyl)) on the pyridazine ring requires optimized coupling conditions.
- Data Limitations : Direct experimental data on the target compound’s physicochemical properties are absent in the provided evidence, highlighting the need for focused studies.
Biological Activity
1(6H)-Pyridazinepropanoic acid, 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo (CAS: 102567-31-7) is a synthetic compound with a complex structure characterized by multiple functional groups, including chlorophenyl and cyano moieties. This compound has drawn attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H13Cl2N3O3
- Molecular Weight : 396.24 g/mol
- Hydrophobicity : LogP (XLogP3-AA): 7.3
The compound's structure includes a pyridazine ring, which is known for its biological activity, particularly in medicinal chemistry.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of 1(6H)-Pyridazinepropanoic acid on various cancer cell lines. The compound exhibited significant anti-tumor activity in vitro, particularly against human adenocarcinoma-derived cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| LoVo (Colon) | 15 | High sensitivity observed |
| SK-OV-3 (Ovary) | 25 | Moderate sensitivity |
| MCF-7 (Breast) | 30 | Moderate sensitivity |
The cytotoxicity was assessed using the MTS assay, which measures cell viability based on mitochondrial activity. The results indicated that the compound's effectiveness was dose-dependent and varied across different cell lines .
The proposed mechanism of action involves the induction of apoptosis in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit specific signaling pathways that are crucial for tumor growth and proliferation.
Study 1: In Vivo Evaluation
A recent study investigated the in vivo effects of 1(6H)-Pyridazinepropanoic acid in a murine model of colon cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues as indicated by TUNEL staining .
Study 2: Comparative Analysis with Standard Chemotherapeutics
In another study, the efficacy of 1(6H)-Pyridazinepropanoic acid was compared to established chemotherapeutics such as cisplatin and doxorubicin. The compound demonstrated comparable or superior anti-cancer effects at lower concentrations, suggesting a promising alternative or adjunct to existing therapies .
Q & A
What are the optimal synthetic routes for synthesizing 1(6H)-Pyridazinepropanoic acid derivatives with chlorophenyl substituents?
Basic Research Question
The synthesis of pyridazinepropanoic acid derivatives typically involves multi-step reactions. A validated approach includes:
- Step 1 : Condensation of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds to form pyridazine cores. For chlorophenyl groups, 4-chlorophenylhydrazine can react with acrylonitrile derivatives under reflux conditions .
- Step 2 : Introduction of the propanoic acid moiety via nucleophilic substitution or coupling reactions. For example, reacting 3,4-bis(4-chlorophenyl)-6-oxopyridazine with bromoacetic acid in the presence of a base (e.g., NaHCO₃) .
- Step 3 : Cyanidation at the 5-position using KCN or CuCN under controlled pH (6.5–7.0) to avoid hydrolysis of the nitrile group .
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize yields (typically 60–75%) by adjusting solvent polarity (ethanol/water mixtures) and temperature (70–90°C) .
Which analytical techniques are most effective for characterizing the structural integrity of 3,4-bis(4-chlorophenyl)-substituted pyridazines?
Basic Research Question
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- FTIR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and pyridazine ring carbons (δ 150–160 ppm) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 426.05 for C₂₀H₁₂Cl₂N₃O₃) .
Methodological Tip : Use ammonium acetate buffer (pH 6.5) in HPLC to enhance peak resolution for polar derivatives .
How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives with chlorophenyl and cyano substituents?
Advanced Research Question
Contradictions often arise from variability in assay conditions or cellular models. A systematic approach includes:
- Step 1 : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent incubation times) .
- Step 2 : Validate target engagement using competitive binding assays (e.g., fluorescence polarization for enzyme inhibition) .
- Step 3 : Employ meta-analysis to compare EC₅₀/IC₅₀ values across studies. For example, discrepancies in anticancer activity may correlate with differences in p53 status or oxidative stress pathways .
Case Study : If Compound X shows IC₅₀ = 10 µM in one study but 50 µM in another, test its stability in culture media (e.g., DMEM vs. RPMI) and verify metabolic degradation via LC-MS .
What computational approaches are recommended for predicting the binding affinity of 5-cyano-substituted pyridazines to biological targets?
Advanced Research Question
Structure-activity relationship (SAR) modeling and molecular docking are critical:
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). The 5-cyano group often forms hydrogen bonds with catalytic lysine residues (binding energy ≤ -8.0 kcal/mol) .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Chlorophenyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability .
Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data .
What factors influence the stability of 6-oxo-pyridazinepropanoic acid derivatives during storage?
Basic Research Question
Stability is governed by:
- Light Sensitivity : The 6-oxo group is prone to photodegradation. Store in amber vials at -20°C for long-term preservation .
- Humidity Control : The cyano group hydrolyzes to amides in high humidity. Use desiccants (silica gel) and maintain relative humidity <30% .
- Temperature : Room-temperature storage is acceptable for short-term (<6 months), but -20°C is recommended for >95% purity retention .
Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 3 months) with HPLC to track degradation products .
How can researchers design experiments to elucidate the mechanism of action of 3,4-bis(4-chlorophenyl)-5-cyano-6-oxo-pyridazines in cancer models?
Advanced Research Question
A multi-omics approach is recommended:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Proteomics : Use SILAC (stable isotope labeling) to quantify changes in kinase activity (e.g., MAPK pathway) .
- Metabolomics : Profile ATP/ADP ratios via LC-MS to assess mitochondrial dysfunction .
Functional Validation : Knockdown putative targets (e.g., CRISPR/Cas9) and measure rescue of phenotype (e.g., cell proliferation) .
What strategies mitigate solubility challenges in in vivo studies of chlorophenyl-substituted pyridazines?
Advanced Research Question
Improve bioavailability through formulation:
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to enhance aqueous solubility (from <0.1 mg/mL to >2 mg/mL) .
- Prodrug Design : Convert the propanoic acid group to a methyl ester, which hydrolyzes in vivo to the active form .
- Co-Solvent Systems : Administer via DMSO/PEG 400 (10:90 v/v) for intraperitoneal injections .
PK/PD Analysis : Measure plasma concentration-time profiles using LC-MS/MS and correlate with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
